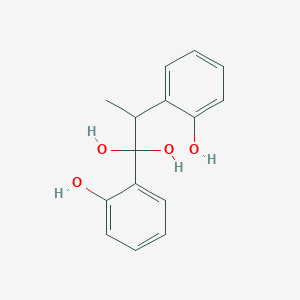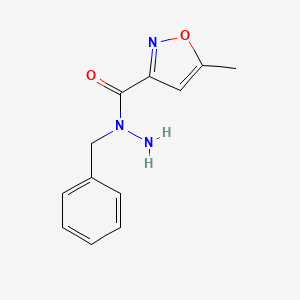
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound known for its unique structure and properties It is a derivative of hydrazine, featuring a benzyl group and a 5-methyl-3-isoxazolylcarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- typically involves the reaction of hydrazine with benzyl chloride and 5-methyl-3-isoxazolecarboxylic acid. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Benzyl chloride reacts with hydrazine in the presence of a base to form benzylhydrazine.
Step 2: Benzylhydrazine is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents may also be employed to improve the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
Phenelzine: Another monoamine oxidase inhibitor with similar applications.
Tranylcypromine: A compound with a similar mechanism of action but different chemical structure.
Uniqueness: Hydrazine, 1-benzyl-1-(5-methyl-3-isoxazolylcarbonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
69352-52-9 |
|---|---|
Molekularformel |
C12H13N3O2 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
N-benzyl-5-methyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(14-17-9)12(16)15(13)8-10-5-3-2-4-6-10/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
AWFHCMIESWXMBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


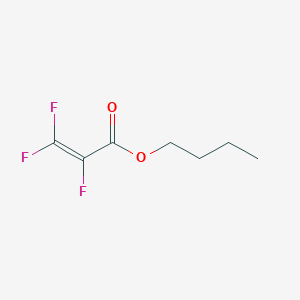

![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)

![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)
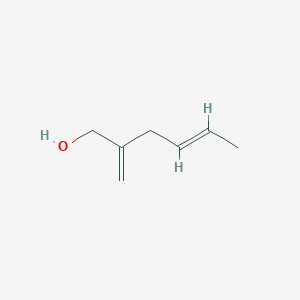

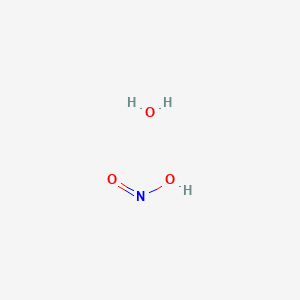
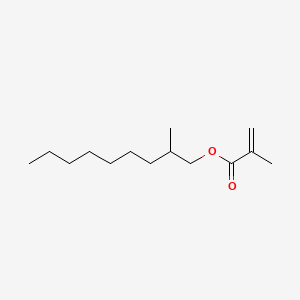
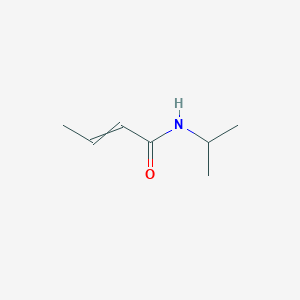
![3-(4-Hydroxyphenyl)-5-[(3-methylbutoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14459662.png)

